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Introduction

(R)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a peripherally restricted,

orally bioavailable dual inverse agonist of the cannabinoid receptor 1 (CB1R) and inhibitor of

inducible nitric oxide synthase (iNOS).[1][2] It has been investigated in various preclinical

models for fibrotic diseases, including liver fibrosis, chronic kidney disease, and idiopathic

pulmonary fibrosis, as well as for metabolic disorders.[1] This document provides a detailed

overview of the administration routes for (R)-Zevaquenabant used in preclinical research,

including quantitative pharmacokinetic data and experimental protocols.

Mechanism of Action: Dual Inhibition of CB1R and iNOS
(R)-Zevaquenabant exerts its therapeutic effects by simultaneously blocking the CB1 receptor

and inhibiting the activity of iNOS.[1] Overactivation of CB1R is implicated in the

pathophysiology of various metabolic and fibrotic disorders. By acting as an inverse agonist,

(R)-Zevaquenabant reduces the basal activity of this receptor. Concurrently, inhibition of iNOS,

an enzyme that produces nitric oxide in response to inflammatory stimuli, helps to mitigate

inflammation and cellular stress. This dual-target approach has been shown to have greater

antifibrotic efficacy than the inhibition of CB1R alone.[2]
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Caption: Mechanism of action of (R)-Zevaquenabant.

Administration Routes and Pharmacokinetics
Preclinical studies have primarily utilized oral administration for (R)-Zevaquenabant,
demonstrating its oral bioavailability. Intravenous administration has been employed for

pharmacokinetic profiling, and inhalation has been explored as a potential route for pulmonary

diseases.

Pharmacokinetic Parameters of (R)-Zevaquenabant
The following tables summarize the pharmacokinetic properties of (R)-Zevaquenabant across

different species and administration routes.
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Table 1: Oral Administration Pharmacokinetic Parameters

Species
Dose
(mg/kg)

Bioavail
ability
(%)

Tmax
(h)

Cmax
(µM)

Plasma
Clearan
ce (CLp)

Volume
of
Distribu
tion
(Vdss)

Referen
ce

Mouse 10 87 ~1 ~8
Moderate

to low
High [3][4]

Rat N/A 21-60 N/A N/A
Moderate

to low
High [1]

Dog N/A 21-60 N/A N/A
Moderate

to low
High [1]

Monkey N/A 21-60 N/A N/A
Moderate

to low
High [1]

N/A: Not

available

in the

reviewed

literature.

Table 2: Intravenous Administration Pharmacokinetic Parameters
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Species Dose (mg/kg)
Plasma
Clearance
(CLp)

Volume of
Distribution
(Vdss)

Reference

Mouse N/A Moderate to low High [1]

Rat N/A Moderate to low High [1]

Dog N/A Moderate to low High [1]

Monkey N/A Moderate to low High [1]

Specific dose

information for

intravenous PK

studies was not

detailed in the

provided search

results.

Experimental Protocols
Oral Administration Protocol
Oral gavage is the most common method for precise oral dosing in preclinical models.

Objective: To administer a defined dose of (R)-Zevaquenabant orally to a rodent model.

Materials:

(R)-Zevaquenabant ((S)-MRI-1867)

Vehicle solution: A common formulation is a mixture of Dimethyl sulfoxide (DMSO), Tween-

80, and saline.[4] A typical ratio is 1:1:18 (DMSO:Tween-80:Saline).[4]

Oral gavage needles (stainless steel, bulb-tipped, size appropriate for the animal, e.g., 20-

gauge for mice)

Syringes (1 mL or appropriate size)
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Vortex mixer

Animal scale

Procedure:

Animal Preparation:

Weigh the animal to determine the correct dosing volume.

No specific fasting requirements are consistently reported, but for metabolic studies, a

short fasting period (e.g., 4-6 hours) may be considered.

Formulation Preparation:

Prepare the vehicle solution by mixing DMSO, Tween-80, and saline in the desired ratio

(e.g., 1:1:18).

Dissolve the required amount of (R)-Zevaquenabant in the vehicle to achieve the target

concentration. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of

10 mL/kg, the concentration would be 1 mg/mL.

Vortex the solution thoroughly to ensure complete dissolution. Due to the low aqueous

solubility of (R)-Zevaquenabant, a suspension may be formed.[1]

Administration:

Draw the calculated volume of the drug solution into the syringe fitted with the gavage

needle.

Properly restrain the animal. For mice, this involves scruffing the neck to immobilize the

head.

Gently insert the gavage needle into the esophagus and deliver the solution into the

stomach.

Monitor the animal for any signs of distress post-administration.
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Caption: Workflow for oral administration of (R)-Zevaquenabant.

Intravenous Administration Protocol
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Intravenous administration is used to achieve 100% bioavailability and is essential for

determining key pharmacokinetic parameters like clearance and volume of distribution.

Objective: To administer (R)-Zevaquenabant directly into the systemic circulation of a rodent

model.

Materials:

(R)-Zevaquenabant

Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a

solubilizing agent like PEG400 or cyclodextrin, ensuring it is safe for IV use).

Syringes (e.g., insulin syringes with 27-30 gauge needles)

Animal restrainer (for conscious animals) or general anesthesia setup

Heat lamp (to induce vasodilation in the tail veins)

Procedure:

Animal Preparation:

Weigh the animal for accurate dose calculation.

For administration via the tail vein, place the animal in a restrainer and warm the tail with a

heat lamp to dilate the veins.

If required by the experimental design or for animal welfare, anesthetize the animal.

Formulation Preparation:

Dissolve (R)-Zevaquenabant in a sterile, biocompatible vehicle to the desired

concentration. The final solution must be clear and free of particulates.

Ensure the pH of the final formulation is within a physiologically acceptable range.

Administration:
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Draw the calculated volume into the syringe. The maximum bolus injection volume for a

mouse is typically 5 mL/kg.

Locate the lateral tail vein.

Insert the needle into the vein and slowly inject the solution.

Apply gentle pressure to the injection site after withdrawing the needle to prevent

bleeding.

Monitor the animal for any adverse reactions and during recovery from anesthesia if

applicable.
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Caption: Workflow for intravenous administration of (R)-Zevaquenabant.

Inhalation Administration Protocol (General Framework)
While specific preclinical protocols for inhaled (R)-Zevaquenabant are not widely published, a

general framework can be proposed based on standard practices for inhalation toxicology and

drug delivery studies. This route is being explored for idiopathic pulmonary fibrosis.
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Objective: To deliver (R)-Zevaquenabant directly to the lungs of a rodent model.

Materials:

(R)-Zevaquenabant (micronized powder or solution for nebulization)

Inhalation exposure system (e.g., nose-only exposure tower or whole-body chamber)

Nebulizer (for liquid formulations) or dry powder insufflator

Animal restrainers for nose-only exposure

Procedure:

Animal Acclimatization:

Acclimatize animals to the exposure system and restraint tubes to minimize stress during

the experiment.

Formulation Preparation:

For nebulization, dissolve (R)-Zevaquenabant in a suitable vehicle (e.g., saline) to form a

solution or a stable suspension.

For dry powder inhalation, a micronized formulation of the drug is required.

System Setup and Calibration:

Calibrate the aerosol generation and delivery system to ensure a consistent and known

concentration of the drug in the inhaled air.

Characterize the aerosol particle size distribution to ensure it is within the respirable range

(typically 1-5 µm).

Administration:

Place the animals in the exposure system.

Administer the aerosolized (R)-Zevaquenabant for a defined period.
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Monitor the animals throughout the exposure period.

Post-Exposure:

Remove animals from the system and monitor for any acute adverse effects.

Collect relevant samples (e.g., lung tissue, bronchoalveolar lavage fluid, blood) at

specified time points for pharmacokinetic and pharmacodynamic analysis.
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Caption: General workflow for inhalation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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